Methyl 3-nitropropanoate

概要

説明

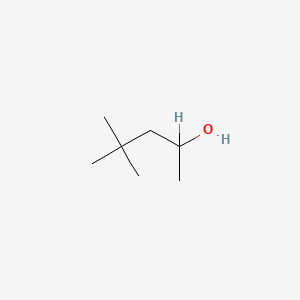

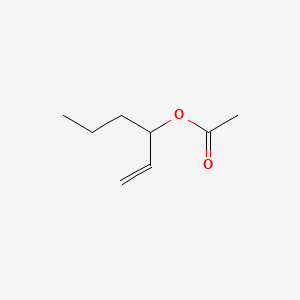

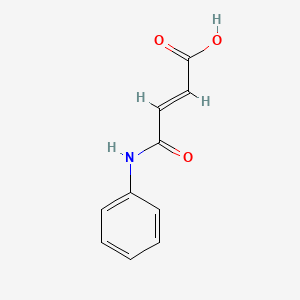

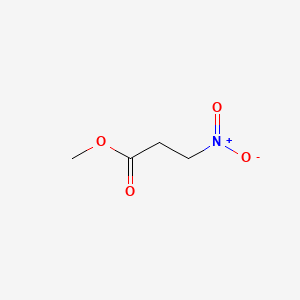

Methyl 3-nitropropanoate is a chemical compound with the CAS Number: 20497-95-4 . It has a molecular weight of 133.1 .

Synthesis Analysis

Methyl 3-nitropropanoate can be synthesized through a derivatization reaction of 3-nitropropionic acid in sugarcane . This process uses the acetyl chloride-methanol process, where hydrochloric acid - methanol obtained by the reaction of acetyl chloride with methanol is used to carry out the reaction .Molecular Structure Analysis

The Inchi Code for Methyl 3-nitropropanoate is 1S/C4H7NO4/c1-9-4 (6)2-3-5 (7)8/h2-3H2,1H3 .Chemical Reactions Analysis

Methyl 3-nitropropanoate is involved in a three-component nitro-Mannich/lactamization cascade with in situ formed acyclic imines for the direct preparation of pyrrolidinone derivatives . This reaction is broad in scope and highly diastereoselective .科学的研究の応用

Organic Synthesis

Methyl 3-nitropropanoate: is utilized in organic synthesis, particularly in the formation of pyrrolidine and pyrrolidinone rings, which are prevalent in many biologically active natural products and pharmaceuticals . An efficient diastereoselective nitro-Mannich/lactamisation reaction cascade involving this compound allows for the direct preparation of trans-monocyclic and fused tricyclic pyrrolidinone derivatives .

Biocatalysis

The compound plays a role in biocatalysis through its involvement with nitronate monooxygenases (NMOs). These enzymes are key in the catabolism of nitroalkanes and have potential applications in organic synthesis and biocatalysis, where they could be used to expedite reactions that are otherwise slow or require harsh chemical conditions .

Bioremediation

In environmental science, Methyl 3-nitropropanoate can be part of bioremediation strategies. NMOs, which interact with this compound, could be employed to degrade nitroalkanes in polluted environments, thus reducing their toxicity and environmental impact .

Defense Mechanisms in Organisms

This compound and its derivatives are produced as defense mechanisms by various organisms, including bacteria, fungi, insects, and plants. They serve as potent inhibitors of critical enzymes like mitochondrial succinate dehydrogenase, playing a role in the survival strategies of these organisms .

Chemical Industry Applications

Methyl 3-nitropropanoate: is used in the chemical industry as an intermediate in the synthesis of dyes, pharmaceutical compounds, and insecticides. Its reactivity and stability make it a valuable component in the production of various chemical products .

Research on Enzymatic Functions

The study of Methyl 3-nitropropanoate is significant in understanding the biochemical properties, structure, classification, and physiological functions of NMOs. This research can lead to the discovery of new enzymatic activities and potential applications in various fields of science .

Pharmaceutical Compound Development

Due to its role in the synthesis of pyrrolidinone derivatives, Methyl 3-nitropropanoate is important in the development of new pharmaceutical compounds. These derivatives are common motifs in drugs, and their synthesis can lead to the discovery of novel therapeutic agents .

Material Science

While not directly related to Methyl 3-nitropropanoate , the methodologies developed for its use in organic synthesis can be adapted for material science applications. This includes the synthesis of new materials with specific properties for use in various industries .

Safety And Hazards

Methyl 3-nitropropanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

特性

IUPAC Name |

methyl 3-nitropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOVDKWDSQCJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338238 | |

| Record name | Methyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitropropanoate | |

CAS RN |

20497-95-4 | |

| Record name | Methyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-nitropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes methyl 3-nitropropanoate a useful reagent in organic synthesis?

A1: Methyl 3-nitropropanoate serves as a synthetic equivalent of acrylate anions, enabling the preparation of diverse α,β-unsaturated esters. [] This is possible due to its ability to undergo reactions like nitroaldol additions, condensations, and Michael additions at the nitro-substituted carbon. [, , , ] Furthermore, its α-carbonyl carbon can be utilized for alkylations, double alkylations, and aldol and Michael additions after conversion to the corresponding dilithionitronate enolate. [, , , ]

Q2: Can you provide an example of a specific reaction cascade where methyl 3-nitropropanoate is used?

A2: Methyl 3-nitropropanoate is a key component in a diastereoselective nitro-Mannich/lactamization cascade reaction. [, ] This reaction allows for the direct preparation of substituted pyrrolidin-2-one derivatives, important structural motifs in many bioactive compounds. The reaction proceeds through the reaction of methyl 3-nitropropanoate with an imine, formed in situ from an aldehyde and an amine, followed by a cyclization step to form the pyrrolidinone ring. [, , ]

Q3: What are the advantages of using a flow chemistry setup for reactions involving methyl 3-nitropropanoate?

A3: Flow chemistry conditions have been shown to improve the efficiency and minimize waste generation in the synthesis of pyrrolidin-2-ones using methyl 3-nitropropanoate. [] Specifically, using Aquivion PFSA as a solid acid catalyst in a flow reactor allowed for a more sustainable process compared to traditional batch reactions. []

Q4: Are there any enantioselective transformations possible using methyl 3-nitropropanoate?

A4: Yes, researchers have explored the enantioselective nitro-aldol reaction of methyl 3-nitropropanoate with α-ketocarboxylates using chiral macrocyclic ytterbium complexes as catalysts. [] This method offers a potential route to enantioenriched methyl-2-hydroxy-2-methyl-3-nitropropanoate and related compounds. []

Q5: Beyond pyrrolidinones, what other heterocycles can be synthesized using methyl 3-nitropropanoate?

A5: Methyl 3-nitropropanoate can be used to synthesize 5-alkylfuran-2(5H)-ones. [] This reaction occurs through a one-pot process starting with methyl 3-nitropropanoate and aldehydes, using Amberlyst A-21 as a catalyst in ethyl acetate. []

Q6: What are the safety considerations when working with methyl 3-nitropropanoate?

A6: Methyl 3-nitropropanoate should be handled with caution, as with all nitro compounds of low molecular weight. [] It's recommended to store it in dark bottles under refrigeration. [] Additionally, 3-nitropropanoic acid, a potential hydrolysis product, is a known toxin found in some plants and fungi. [] Therefore, appropriate safety measures and personal protective equipment should always be used when handling this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)